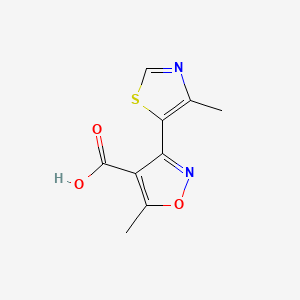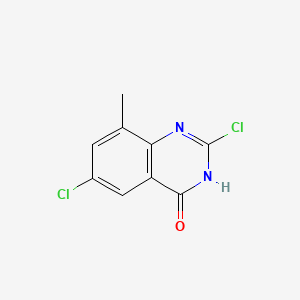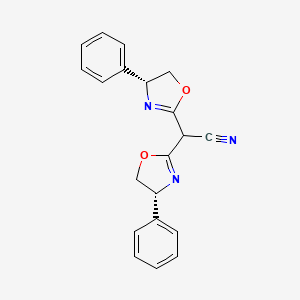
2,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound that features two oxazoline rings and a central acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of ®-4-phenyl-4,5-dihydrooxazole with a suitable nitrile source under controlled conditions. One common method is the Strecker reaction, which involves the use of aldehydes, amines, and cyanide sources in the presence of catalysts such as Lewis acids or ionic liquids . The reaction conditions often require mild temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker reactions with optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Oxazoles
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with molecular targets through its oxazoline rings and nitrile group. These functional groups can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The compound’s chiral nature allows it to induce enantioselectivity in reactions, making it valuable in asymmetric synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(hydroxymethyl)propionate: A compound with similar structural features but different functional groups.
Bisphenol A: Another compound with two phenyl groups but different applications and safety concerns.
Uniqueness
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile stands out due to its chiral nature and the presence of oxazoline rings, which provide unique reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand in asymmetric catalysis distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C20H17N3O2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2,2-bis[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,16-18H,12-13H2/t17-,18-/m0/s1 |
Clé InChI |
QMRQWWBKIPNIQJ-ROUUACIJSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)C(C#N)C2=N[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(N=C(O1)C(C#N)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



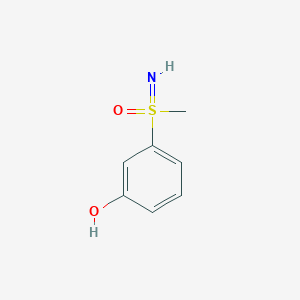
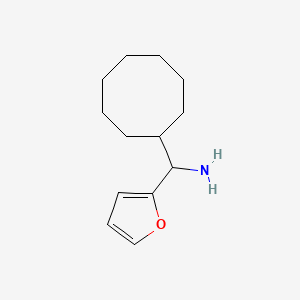
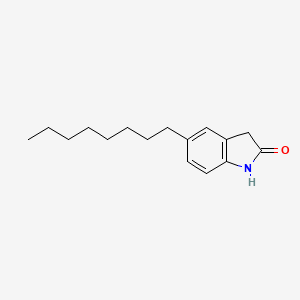
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)
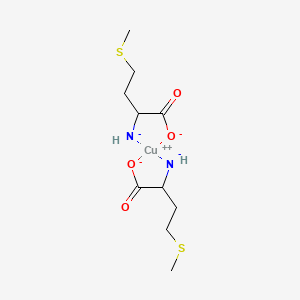



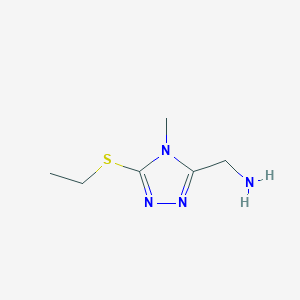
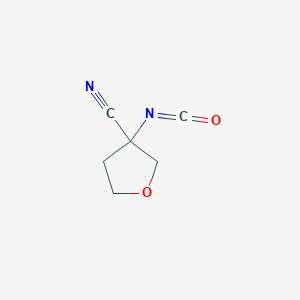
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
